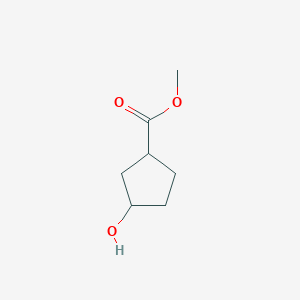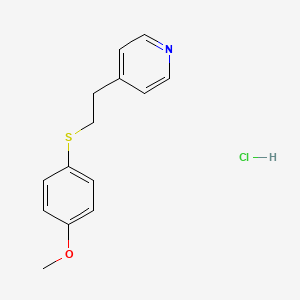
VEGF 诱导剂,GS4012
描述
It is recognized for its potent ability to induce vascular endothelial growth factor (VEGF) and VEGF-mediated vessel formation . This compound has been extensively studied for its role in promoting angiogenesis, making it a valuable tool in scientific research.
科学研究应用
GS4012 在科学研究中具有广泛的应用:
化学: 用作有机合成中的试剂,并作为研究硫醚化学的模型化合物。
生物学: 用于研究 VEGF 介导的血管生成和血管发育。
医学: 研究其在促进血管形成和治疗缺血性疾病方面的潜在治疗应用。
作用机制
GS4012 通过诱导 VEGF 的表达发挥作用,VEGF 是血管生成的关键调节剂。该化合物上调 VEGF 的表达,进而刺激新血管的形成。 此过程涉及激活内皮细胞上的 VEGF 受体,从而引发一系列信号传导事件,促进细胞增殖、迁移和管腔形成 。
类似的化合物:
- 4-(2-(4-甲氧基苯硫基)乙基)吡啶
- 4-(2-(4-甲基苯硫基)乙基)吡啶
- 4-(2-(4-氯苯硫基)乙基)吡啶
比较: 与类似物相比,GS4012 在诱导 VEGF 和促进血管生成方面具有独特的强大能力。苯环上的甲氧基的存在增强了其细胞通透性和生物活性。 其他类似化合物可能在苯环上具有不同的取代基,这会影响它们的功效和作用机制 。
生化分析
Biochemical Properties
GS4012 interacts with various biomolecules to exert its effects. It has been found to upregulate the expression of VEGF . VEGF is a signal protein that stimulates the formation of blood vessels. By inducing VEGF, GS4012 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing vessels .
Cellular Effects
GS4012 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in endothelial cells derived from the peripheral blood of rats, GS4012 has been shown to stimulate migration and vessel formation .
Molecular Mechanism
The molecular mechanism of GS4012 involves its interaction with biomolecules and its influence on gene expression. GS4012 induces the upregulation of VEGF, which in turn stimulates the formation of blood vessels . This process involves binding interactions with biomolecules, activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of GS4012 change over time in laboratory settings. For instance, in a study using zebrafish embryos, the number of vascular branches and sprouts significantly increased in the central retinal vascular trunks 2-4 days after treatment with GS4012 .
Dosage Effects in Animal Models
The effects of GS4012 vary with different dosages in animal models. For example, the gridlock-suppressing effects of GS4012 were found to vary with dosage, and no vascular abnormalities were seen at the doses studied .
Metabolic Pathways
GS4012 is involved in the VEGF signaling pathway . This pathway is crucial for angiogenesis, the formation of new blood vessels from pre-existing vessels. GS4012 interacts with VEGF, a key enzyme in this pathway .
准备方法
合成路线和反应条件: GS4012 的合成涉及在碱性条件下使 4-甲氧基苯硫醇与 2-溴乙基吡啶反应形成硫醚键。 反应通常在诸如二甲基亚砜 (DMSO) 或甲醇之类的有机溶剂中进行,并存在氢氧化钠或碳酸钾之类的碱以促进亲核取代反应 。
工业生产方法: GS4012 的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的严格控制,以确保高产率和纯度。 最终产品通常使用重结晶或色谱技术进行纯化以去除任何杂质 。
反应类型:
氧化: GS4012 可发生氧化反应,尤其是在硫原子处,导致形成亚砜或砜。
还原: 该化合物可以还原为相应的硫醇衍生物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
主要形成的产物:
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代的吡啶衍生物.
相似化合物的比较
- 4-(2-(4-Methoxyphenylthio)ethyl)pyridine
- 4-(2-(4-Methylphenylthio)ethyl)pyridine
- 4-(2-(4-Chlorophenylthio)ethyl)pyridine
Comparison: GS4012 is unique in its potent ability to induce VEGF and promote angiogenesis compared to its analogs. The presence of the methoxy group on the phenyl ring enhances its cell permeability and biological activity. Other similar compounds may have different substituents on the phenyl ring, which can affect their efficacy and mechanism of action .
属性
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfanylethyl]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS.ClH/c1-16-13-2-4-14(5-3-13)17-11-8-12-6-9-15-10-7-12;/h2-7,9-10H,8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZALCLQLHDAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044321 | |
| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328073-92-3 | |
| Record name | 4-[2-[(4-Methoxyphenyl)thio]ethyl]pyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GS4012?
A: GS4012 acts as a vascular endothelial growth factor (VEGF) inducer. While the exact mechanism of induction remains to be fully elucidated, studies suggest that GS4012 may stimulate the VEGF signaling pathway, leading to increased expression of VEGF and its receptor VEGFR2. [, ] This, in turn, promotes angiogenesis, the formation of new blood vessels from pre-existing ones.
Q2: How has GS4012 been utilized in studying retinopathy of prematurity (ROP)?
A: Researchers have successfully employed GS4012 to develop a zebrafish model of ROP. [, ] In these studies, zebrafish embryos treated with a hypoxia-inducing agent followed by GS4012 displayed significantly increased retinal vascular branching and sprouting, mimicking the neovascularization observed in ROP. This model provides a valuable tool for investigating the mechanisms underlying ROP and for screening potential therapeutic interventions.
Q3: Can GS4012 be used to study aortic development?
A: Research using zebrafish suggests that GS4012 may not be effective in rescuing aortic defects caused by disruptions in specific signaling pathways. For instance, while GS4012 effectively induces VEGF, it failed to rescue aortic defects in zebrafish embryos with knocked-down Parathyroid Hormone Receptor 1 (PTHR1), which acts downstream of VEGF but upstream of Notch signaling in aortic development. [] This highlights the complexity of aortic formation and the involvement of multiple signaling cascades.
Q4: Are there any studies indicating potential anti-angiogenic effects of GS4012?
A: This is an area that requires further investigation. While GS4012 is primarily recognized for its pro-angiogenic properties, one study using zebrafish embryos reported that a nitrobenzoate-derived compound (X8) impaired GS4012-induced angiogenesis. [] This suggests possible interactions between GS4012 and other compounds that could modulate its angiogenic effects. Further research is necessary to understand the conditions under which GS4012 might exhibit anti-angiogenic activity.
Q5: Beyond ROP, are there other areas of research where GS4012 has shown promise?
A: GS4012 has shown potential in preclinical studies focusing on bone tissue engineering. [] Researchers incorporated GS4012 into a biocompatible scaffold, demonstrating its ability to induce VEGF expression and promote endothelial cell recruitment in vitro. This approach holds promise for enhancing vascularization and improving bone healing in tissue engineering applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B3125569.png)


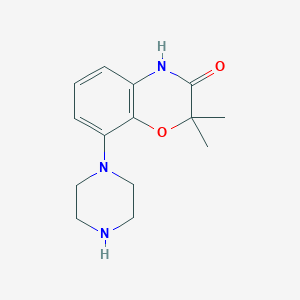
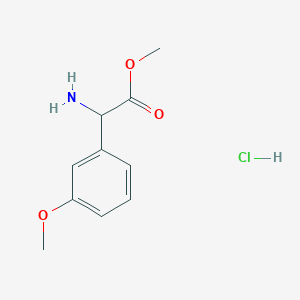
![4-amino-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B3125617.png)
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)
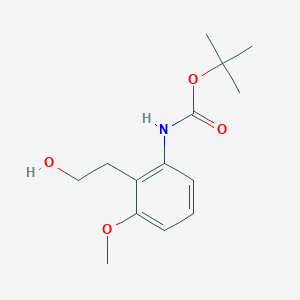
![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
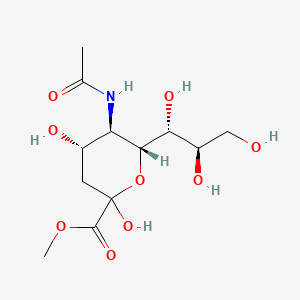
![Methyl 2-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B3125635.png)


